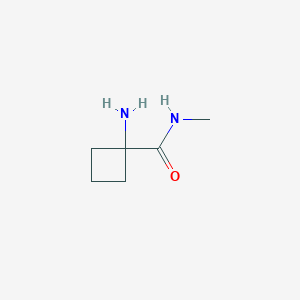
1-Amino-N-methylcyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-N-methylcyclobutanecarboxamide is an organic compound with the molecular formula C6H11NO It is a derivative of cyclobutanecarboxamide, where the amino group is substituted at the 1-position and a methyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-N-methylcyclobutanecarboxamide can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates . These reactions typically require specific conditions such as the presence of strong bases like sodium hydride (NaH) and the use of protective groups to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the purification of intermediates, control of reaction temperatures, and the use of catalysts to enhance reaction rates. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-Amino-N-methylcyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted cyclobutanecarboxamide derivatives.
Scientific Research Applications
1-Amino-N-methylcyclobutanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Amino-N-methylcyclobutanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Amino-N-methylcyclobutanecarboxamide include:
N-Methylcyclobutanecarboxamide: A derivative with a similar structure but lacking the amino group.
1-Aminocyclopropanecarboxylic acid: Another amino acid derivative with a cyclopropane ring instead of a cyclobutane ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both an amino group and a methyl group on the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-amino-N-methylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C6H12N2O/c1-8-5(9)6(7)3-2-4-6/h2-4,7H2,1H3,(H,8,9) |
InChI Key |
HZCMOBBHXYXJOG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1(CCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


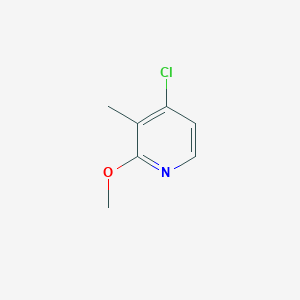
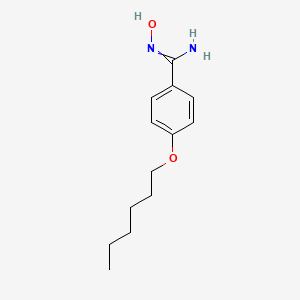
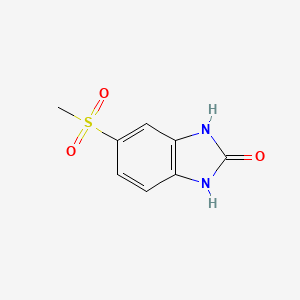

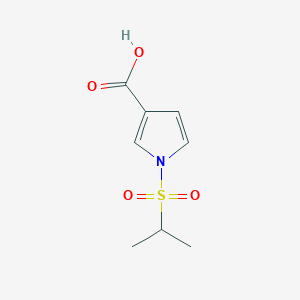
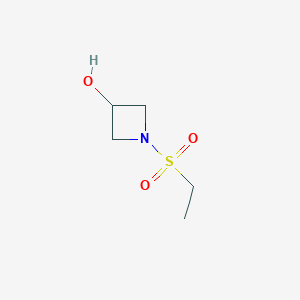
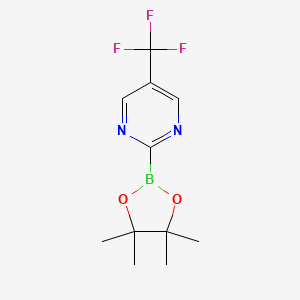
![Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13983441.png)

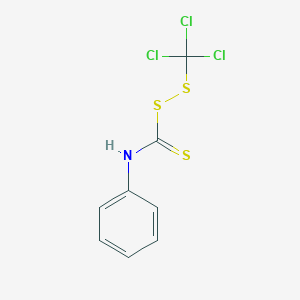
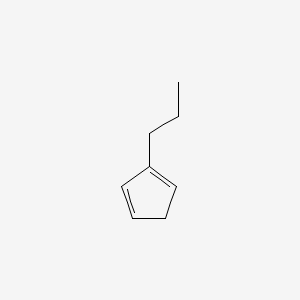
![[1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid](/img/structure/B13983488.png)

![N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine](/img/structure/B13983505.png)
